

# A Comparative Guide to Branaplam and Risdiplam: Mechanism of Action and Specificity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder caused by insufficient levels of the Survival Motor Neuron (SMN) protein. The development of small molecules that modulate the splicing of the SMN2 gene has revolutionized the treatment landscape for this disease. This guide provides an objective comparison of two such molecules, **branaplam** and risdiplam (Evrysdi®), focusing on their mechanisms of action, quantitative performance data, and the experimental protocols used for their characterization. Risdiplam is an approved therapeutic for SMA, while the clinical development of **branaplam** for SMA has been discontinued.

# Mechanism of Action: Modulating SMN2 Pre-mRNA Splicing

Both **branaplam** and risdiplam are orally bioavailable small molecules designed to correct the splicing of SMN2 pre-messenger RNA (pre-mRNA), thereby increasing the production of full-length and functional SMN protein.[1] The primary cause of SMN protein deficiency in SMA is the exclusion of exon 7 from the majority of SMN2 transcripts.[2] Both molecules address this by promoting the inclusion of exon 7.



Risdiplam: The mechanism of action for risdiplam involves binding to two distinct sites on the SMN2 pre-mRNA.[2][3] One binding site is at the 5' splice site (5'ss) of intron 7, and the second is at the exonic splicing enhancer 2 (ESE2) within exon 7.[2][3] This dual-binding mechanism is thought to contribute to its high specificity and potency. By stabilizing the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the weak 5'ss of exon 7, risdiplam effectively strengthens this splice site, leading to increased inclusion of exon 7 in the mature mRNA transcript.[2][3]

**Branaplam**: **Branaplam** also functions by targeting the interface of the SMN2 exon 7 5'ss and the U1 snRNP.[3] It stabilizes the transient double-stranded RNA structure formed between the pre-mRNA and the U1 snRNP, which enhances the recognition of the 5'ss by the splicing machinery.[4] Unlike risdiplam, a distinct, secondary binding site on the SMN2 pre-mRNA has not been as clearly elucidated for **branaplam**, which may account for differences in its selectivity profile.[3]



Click to download full resolution via product page



Figure 1. Mechanism of Action of Risdiplam and Branaplam on SMN2 Splicing.

## **Quantitative Performance Data**

The efficacy and specificity of **branaplam** and risdiplam have been compared in various studies. A key differentiator lies in their on-target potency and off-target effects.

### **On-Target Potency**

Direct, side-by-side comparisons of EC50 values for SMN2 exon 7 inclusion are not readily available in the public domain. However, risdiplam has been reported to have an EC1.5x value (the concentration required to increase the production of full-length mRNA by 1.5-fold) of 4 nM for SMN2 splicing modification.[5] Clinical studies have shown that a precursor to risdiplam increased SMN protein levels up to 2-fold in patients.[2]

#### **Off-Target Effects**

A critical aspect of splicing modulators is their potential for off-target effects. High concentrations of both risdiplam and **branaplam** have been shown to cause widespread changes in the transcriptome of SMA patient fibroblasts.[6][7]



| Parameter                            | Risdiplam<br>(1000 nM) | Branaplam (40<br>nM) | Risdiplam (50<br>nM) | Branaplam (2<br>nM) |
|--------------------------------------|------------------------|----------------------|----------------------|---------------------|
| Differentially<br>Expressed<br>Genes | 10,921                 | 2,187                | 1,069                | 8                   |
| Upregulated<br>Genes                 | 5,594                  | 1,114                | 557                  | 4                   |
| Downregulated<br>Genes               | 5,327                  | 1,073                | 512                  | 4                   |
| Aberrant Splicing<br>Events          |                        |                      |                      |                     |
| Exon Skipping                        | 2,128                  | 623                  | 215                  | 1                   |
| Exon Inclusion                       | 1,220                  | 1,079                | 102                  | 1                   |

Table 1:

Transcriptome-

wide off-target

effects of high

and low

concentrations of

risdiplam and

branaplam in

SMA patient

fibroblasts after

24 hours of

treatment. Data

extracted from

Ottesen et al.,

**Nucleic Acids** 

Research, 2023.

[6][7]

At high concentrations, risdiplam affects a larger number of genes and splicing events compared to **branaplam**.[6][7] However, at lower, more therapeutically relevant concentrations,



**branaplam** appears to have a more favorable off-target profile, with almost non-existent off-target effects observed at 2 nM.[6][7] It is important to note that the development of **branaplam** for Huntington's disease was halted due to safety concerns related to peripheral neuropathy, which may be a consequence of its off-target activity.

# **Experimental Protocols**

The following are generalized protocols for the key experiments used to characterize and compare **branaplam** and risdiplam.

## **SMN2 Splicing Assay (RT-PCR)**

This assay is used to quantify the ratio of SMN2 transcripts that include or exclude exon 7.

- Cell Culture and Treatment: SMA patient-derived fibroblasts (e.g., GM03813) are cultured under standard conditions. The cells are then treated with varying concentrations of branaplam, risdiplam, or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).
- RNA Extraction: Total RNA is isolated from the treated cells using a commercial kit (e.g., TRIzol or a column-based method).
- Reverse Transcription (RT): The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and primers specific to the SMN gene or random hexamers.
- Polymerase Chain Reaction (PCR): The cDNA is then used as a template for PCR amplification using primers that flank exon 7 of the SMN gene.
- Analysis: The PCR products are resolved by gel electrophoresis. The two main products
  correspond to the full-length SMN2 transcript (including exon 7) and the shorter transcript
  lacking exon 7 (Δ7). The intensity of the bands is quantified using densitometry to determine
  the percentage of exon 7 inclusion.





Click to download full resolution via product page

Figure 2. Experimental Workflow for SMN2 Splicing Assay.

### **Transcriptome-wide Off-Target Analysis (RNA-Seq)**

RNA sequencing (RNA-Seq) provides a comprehensive view of the effects of a drug on the entire transcriptome.

- Sample Preparation: Similar to the splicing assay, SMA patient fibroblasts are treated with the compounds of interest and a vehicle control. Total RNA is then extracted.
- Library Preparation: The quality of the RNA is assessed, and then it is used to prepare sequencing libraries. This typically involves poly(A) selection to enrich for mRNA,



fragmentation of the RNA, reverse transcription to cDNA, and ligation of sequencing adapters.

- Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).
- Data Analysis: The raw sequencing reads are aligned to a reference genome. Bioinformatic tools are then used to:
  - Quantify gene expression: Determine the number of reads mapping to each gene to identify differentially expressed genes between treated and control samples.
  - Analyze alternative splicing: Identify and quantify different splicing events (e.g., exon skipping, intron retention) to detect off-target effects on splicing.





Click to download full resolution via product page

Figure 3. Experimental Workflow for RNA-Seq Analysis.

#### Conclusion

Both **branaplam** and risdiplam effectively modulate the splicing of SMN2 to increase the production of functional SMN protein. Risdiplam's dual-binding mechanism to both the 5'ss and an exonic splicing enhancer likely contributes to its high on-target specificity. While **branaplam** also targets the 5'ss, it exhibits a different off-target profile, which may have contributed to the discontinuation of its clinical development for neurological diseases. The quantitative data from transcriptome-wide analyses underscore the importance of thorough off-target profiling in the development of splicing-modifying therapies. This comparative guide provides a framework for understanding the nuanced differences between these two molecules, which can inform future drug discovery and development efforts in the field of RNA therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Mechanistic studies of a small-molecule modulator of SMN2 splicing PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Risdiplam, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [A Comparative Guide to Branaplam and Risdiplam: Mechanism of Action and Specificity]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b560654#comparing-branaplam-and-risdiplam-mechanism-of-action]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com